molecular formula C8H9ClF3N3O B2638630 2-Chloro-N-[1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethyl]acetamide CAS No. 2411193-93-4

2-Chloro-N-[1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethyl]acetamide

Cat. No. B2638630
CAS RN: 2411193-93-4
M. Wt: 255.63
InChI Key: ZJUSRLPGMOATQI-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethyl]acetamide, also known as CP-31398, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-31398 is a small molecule that has been shown to have anti-cancer properties, making it a promising candidate for cancer treatment.

Mechanism of Action

The exact mechanism of action of 2-Chloro-N-[1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethyl]acetamide is not fully understood, but it is believed to work by stabilizing the tumor suppressor protein p53. P53 is a key regulator of cell growth and division, and mutations in the p53 gene are commonly found in cancer cells. By stabilizing p53, 2-Chloro-N-[1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethyl]acetamide can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-Chloro-N-[1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as to sensitize cancer cells to chemotherapy and radiation therapy. 2-Chloro-N-[1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethyl]acetamide has also been shown to prevent DNA damage and to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-N-[1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethyl]acetamide in lab experiments is its specificity for p53. 2-Chloro-N-[1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethyl]acetamide has been shown to selectively stabilize p53, without affecting other proteins in the cell. This makes it a useful tool for studying the role of p53 in cancer and other diseases. However, one limitation of 2-Chloro-N-[1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethyl]acetamide is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-Chloro-N-[1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethyl]acetamide. One area of interest is the development of more potent and selective p53 stabilizers. Another area of research is the identification of biomarkers that can predict which cancer patients are most likely to respond to 2-Chloro-N-[1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethyl]acetamide treatment. Additionally, there is interest in exploring the potential of 2-Chloro-N-[1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethyl]acetamide in combination with other cancer therapies, such as immunotherapy. Finally, there is a need for further research on the safety and toxicity of 2-Chloro-N-[1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethyl]acetamide, as well as its potential for use in clinical trials.

Synthesis Methods

2-Chloro-N-[1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethyl]acetamide can be synthesized using a multi-step process that involves the reaction of 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain pure 2-Chloro-N-[1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethyl]acetamide.

Scientific Research Applications

2-Chloro-N-[1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethyl]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-Chloro-N-[1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethyl]acetamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its anti-cancer properties, 2-Chloro-N-[1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethyl]acetamide has been studied for its potential neuroprotective effects and its ability to prevent DNA damage.

properties

IUPAC Name

2-chloro-N-[1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClF3N3O/c1-4(13-7(16)3-9)5-2-6(15-14-5)8(10,11)12/h2,4H,3H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUSRLPGMOATQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NN1)C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(1-(3-(trifluoromethyl)-1H-pyrazol-5-yl)ethyl)acetamide

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